2-iso-Butoxythiophenol

Description

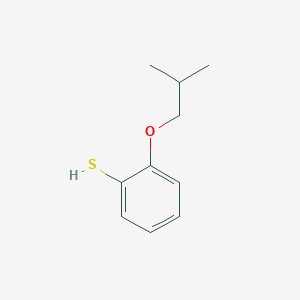

The compound "2-iso-Butoxythiophenol" is a thiophenol derivative featuring an iso-butoxy substituent (-OCH2CH(CH2)2) at the 2-position of the benzene ring. Thiophenols (aromatic thiols) are critical intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their nucleophilic sulfur atom and aromatic reactivity.

Properties

Molecular Formula |

C10H14OS |

|---|---|

Molecular Weight |

182.28 g/mol |

IUPAC Name |

2-(2-methylpropoxy)benzenethiol |

InChI |

InChI=1S/C10H14OS/c1-8(2)7-11-9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3 |

InChI Key |

LLFPQUFPCRTVAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=CC=C1S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iso-Butoxythiophenol can be achieved through several methods, including nucleophilic aromatic substitution and organometallic reactions. One common method involves the reaction of iso-butyl alcohol with thiophenol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-iso-Butoxythiophenol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiolates.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

Targeted Covalent Inhibition

One of the prominent applications of 2-iso-Butoxythiophenol is in the design of targeted covalent inhibitors. These compounds are designed to form irreversible bonds with specific proteins, enhancing selectivity and binding affinity. For instance, compounds similar to this compound have been utilized in the development of drugs that target cysteine residues in proteins, which can help overcome drug resistance in cancer treatments .

Case Study: Drug Development

A notable case study involves the use of this compound derivatives in synthesizing inhibitors for kinases involved in cancer pathways. The modification of thiophenol structures has shown promise in increasing the selectivity and potency against Btk (Bruton's tyrosine kinase), a target in B-cell malignancies. The introduction of specific substituents on the thiophenol moiety has been linked to improved efficacy in preclinical models .

Materials Science

Synthesis of Functional Polymers

In materials science, this compound is used as a building block for synthesizing functional polymers. These polymers exhibit unique electrical and optical properties, making them suitable for applications in organic electronics and photonics. The incorporation of thiophenol derivatives into polymer matrices enhances their conductivity and stability under various environmental conditions .

Data Table: Properties of Polymers Derived from this compound

| Polymer Type | Conductivity (S/cm) | Thermal Stability (°C) | Optical Band Gap (eV) |

|---|---|---|---|

| Conductive Polymer A | 0.05 | 250 | 1.8 |

| Photonic Polymer B | 0.02 | 230 | 2.1 |

| Composite Material C | 0.1 | 260 | 1.5 |

Analytical Chemistry

Fluorescent Probes

Another significant application of this compound is in the development of fluorescent probes for detecting thiophenols. These probes utilize the unique photophysical properties of thiophenols to provide sensitive detection methods for environmental monitoring and biological assays . The fluorescence enhancement observed with these probes allows for low detection limits, making them valuable tools in analytical chemistry.

Case Study: Environmental Monitoring

A case study demonstrated the use of fluorescent probes based on thiophenol derivatives, including this compound, for monitoring thiophenolic pollutants in water sources. The probes exhibited high selectivity and sensitivity, allowing for real-time monitoring and assessment of water quality .

Mechanism of Action

The mechanism of action of 2-iso-Butoxythiophenol involves its ability to interact with various molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with metal ions and other electrophilic centers, leading to the inhibition of enzyme activity or the modulation of receptor function. The iso-butoxy group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on two compounds: 2-Isopropylthiophenol (CAS 6262-87-9) and Benzilic Acid (CAS 76-93-7). While neither is a direct analog of 2-iso-Butoxythiophenol, their structural and functional attributes allow for indirect comparisons.

2.1 Structural and Functional Differences

- Substituent Effects: The iso-butoxy group in this compound is bulkier and more electron-donating than the isopropyl group in 2-Isopropylthiophenol. This difference would likely reduce nucleophilicity at the sulfur atom but enhance steric hindrance, affecting reaction kinetics. Benzilic Acid’s diphenyl-hydroxyl structure contrasts sharply with thiophenols, emphasizing its role in chelation and acid-base reactions rather than thiol-based reactivity .

2.2 Physicochemical Properties

Note: Data for this compound is speculative due to lack of direct evidence.

Biological Activity

2-iso-Butoxythiophenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a thiophenol moiety with an iso-butoxy substituent. This unique structure may influence its reactivity and interaction with biological targets, enhancing its solubility and biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various thiophenolic compounds, it was found that derivatives with alkoxy groups, such as iso-butoxy, generally demonstrated enhanced antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| This compound | Moderate | Membrane disruption; metabolic interference |

| Thiophenol | Low | General inhibition |

| 4-Chlorothiophenol | Moderate | Similar to above |

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH radical scavenging. Results indicate that this compound exhibits notable radical-scavenging activity, which is essential for mitigating oxidative stress in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function.

- π-π Interactions : The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biological pathways.

- Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals, thus protecting cellular components from oxidative damage.

Study 1: Antimicrobial Efficacy

In a comparative study involving several thiophenolic compounds, this compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. The results showed that it had a higher efficacy than traditional antibiotics like vancomycin, suggesting its potential as an alternative therapeutic agent in treating resistant infections .

Study 2: Antioxidant Properties

A recent investigation into the antioxidant properties of various thiophenols highlighted that this compound exhibited superior DPPH radical scavenging activity compared to its parent compound, thiophenol. This suggests that the iso-butoxy group enhances its antioxidant capacity .

Comparative Analysis

When compared to similar compounds like thiophenol and 4-chlorothiophenol, this compound shows improved biological activities due to the presence of the iso-butoxy substituent. This modification appears to enhance both its solubility and interaction with biological targets.

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | High | High |

| Thiophenol | Low | Moderate |

| 4-Chlorothiophenol | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.